Regioisomeric Identity: [4,5-c] Fusion Pattern Confers Distinct Physicochemical Properties Relative to [4,5-b] and [5,4-b] Isomers
The oxazolo[4,5-c]pyridine regioisomer exhibits a computed LogP of 1.22 and a topological polar surface area (TPSA) of 38.92 Ų . In contrast, the oxazolo[4,5-b]pyridine regioisomer, while possessing an identical TPSA of 38.92 Ų, shows a higher LogP of approximately 1.52 (ΔLogP ≈ +0.30), reflecting the differential spatial orientation of the heteroatoms and their impact on solvation . This LogP difference of +0.30 log units translates to a roughly 2-fold difference in lipophilicity, which is sufficient to alter passive membrane permeability, protein binding, and in vivo distribution profiles for downstream derivatives. The [4,5-c] isomer also presents the pyridine nitrogen in a distinct vector relative to the oxazole ring, affecting metal-coordination geometry and hydrogen-bond acceptor patterns compared to [5,4-c] or [4,5-b] arrangements .
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | Ethyl oxazolo[4,5-c]pyridine-2-carboxylate (scaffold: oxazolo[4,5-c]pyridine, LogP 1.22, TPSA 38.92 Ų) |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridine scaffold (LogP ~1.52, TPSA 38.92 Ų); oxazolo[5,4-b]pyridine scaffold |
| Quantified Difference | ΔLogP ≈ +0.30 for [4,5-b] vs [4,5-c] |
| Conditions | In silico prediction; LogP calculated by standard fragmentation method (ChemSrc database); TPSA calculated from 2D structure |
Why This Matters
The lower LogP of the [4,5-c] scaffold suggests superior aqueous solubility and reduced non-specific protein binding relative to the [4,5-b] isomer, which is critical for early-stage hit triage and lead optimization in drug discovery.
